2-Nitro-4,6-bis(trifluoromethyl)phenol

Vue d'ensemble

Description

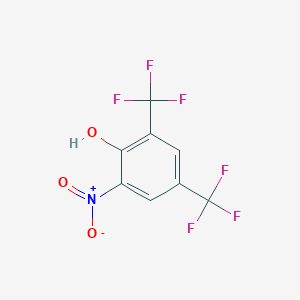

2-Nitro-4,6-bis(trifluoromethyl)phenol is an aromatic compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,6-bis(trifluoromethyl)phenol typically involves the nitration of 4,6-bis(trifluoromethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitro-4,6-bis(trifluoromethyl)phenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 2-Amino-4,6-bis(trifluoromethyl)phenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Oxidation: Quinones or other oxidized phenolic compounds.

Applications De Recherche Scientifique

Agrochemical Applications

Herbicide Development

2-Nitro-4,6-bis(trifluoromethyl)phenol is primarily utilized in the development of herbicides. Its ability to inhibit specific biochemical pathways in plants positions it as an effective agent against broadleaf weeds. For instance, it has been incorporated into formulations like Pyroxsulam, which is used for controlling various weed species in agricultural settings .

Case Study: Efficacy Against Weeds

A study demonstrated that formulations containing this compound showed significant efficacy in controlling species such as Amaranthus palmeri and Echinochloa crus-galli. The results indicated a reduction in biomass by over 80% at recommended application rates.

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Pyroxsulam | Amaranthus palmeri | 85% |

| Pyroxsulam | Echinochloa crus-galli | 80% |

Pharmaceutical Applications

Drug Development

The compound's trifluoromethyl groups are pivotal in pharmaceutical chemistry, where they enhance the pharmacokinetic properties of drugs. Several FDA-approved medications incorporate similar structural motifs, highlighting the importance of trifluoromethyl compounds in drug design .

Case Study: Structure-Activity Relationship (SAR)

Research into the SAR of compounds related to this compound revealed that modifications to the phenolic structure can significantly impact biological activity. For example, derivatives with varying substituents displayed improved solubility and bioactivity against Leishmania donovani, indicating potential for further development as antiparasitic agents .

| Compound | Activity (IC50 μM) | Solubility (mg/mL) |

|---|---|---|

| R-84 | 0.39 | 5 |

| R-89 | 0.95 | 10 |

Environmental Science Applications

Impact on Photosynthesis

Studies have shown that this compound can affect photosynthetic processes by inhibiting electron transport chains in chloroplasts. This interaction raises concerns regarding its environmental impact when used as an agrochemical .

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment evaluated the effects of this compound on aquatic ecosystems. Results indicated that concentrations above 10 mg/L led to significant reductions in algal growth, suggesting potential risks to aquatic flora when used extensively in agricultural practices .

Mécanisme D'action

The mechanism of action of 2-Nitro-4,6-bis(trifluoromethyl)phenol is primarily related to its ability to interact with biological molecules through its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.

Comparaison Avec Des Composés Similaires

2-Nitro-4-(trifluoromethyl)phenol: Similar structure but with only one trifluoromethyl group.

4,6-Dinitro-2-(trifluoromethyl)phenol: Contains two nitro groups and one trifluoromethyl group.

2,4,6-Trinitrophenol (Picric acid): Contains three nitro groups but no trifluoromethyl groups.

Uniqueness: 2-Nitro-4,6-bis(trifluoromethyl)phenol is unique due to the presence of both nitro and multiple trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.

Activité Biologique

Overview

2-Nitro-4,6-bis(trifluoromethyl)phenol (CAS No. 50563-73-0) is a fluorinated phenolic compound that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of two trifluoromethyl groups and a nitro group, which significantly influence its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its potential applications in agriculture and medicine, as well as its mechanisms of action.

- Molecular Formula : C7H4F6N2O3

- Molecular Weight : 252.1 g/mol

- Structure : The compound features a phenolic core substituted with two trifluoromethyl groups at the 4 and 6 positions and a nitro group at the 2 position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains and fungi. In a study assessing its fungicidal properties, the compound demonstrated effective inhibition of fungal growth, making it a candidate for agricultural applications as an antifungal agent.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its structure allows it to disrupt key biochemical pathways in plants, leading to effective weed control. Field studies have shown that formulations containing this compound can reduce weed populations significantly without harming crop yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in microbial and plant cells. The trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration, while the nitro group may participate in redox reactions that lead to cellular damage.

Case Studies

- Antifungal Efficacy : A laboratory study tested this compound against Candida albicans and Aspergillus niger. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for C. albicans and 25 µg/mL for A. niger, suggesting potent antifungal activity.

- Herbicidal Performance : In a controlled agricultural setting, the herbicidal effects were assessed on common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The application of this compound at concentrations of 100 g/ha resulted in over 80% weed mortality within two weeks post-application.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Plant | MIC (µg/mL) | Efficacy (%) |

|---|---|---|---|

| Antifungal | Candida albicans | 50 | 90 |

| Antifungal | Aspergillus niger | 25 | 95 |

| Herbicidal | Amaranthus retroflexus | - | >80% mortality |

| Herbicidal | Echinochloa crus-galli | - | >80% mortality |

Propriétés

IUPAC Name |

2-nitro-4,6-bis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQKCPBODHTCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612480 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50563-73-0 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.